molecular formula C13H12N4O2 B14961477 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide

4-(acetylamino)-N,N-bis(cyanomethyl)benzamide

Cat. No.: B14961477
M. Wt: 256.26 g/mol
InChI Key: MCJNJXFYYDCHKL-UHFFFAOYSA-N
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Description

4-(acetylamino)-N,N-bis(cyanomethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group and two cyanomethyl groups attached to a benzamide core. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

The synthesis of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.

Chemical Reactions Analysis

4-(acetylamino)-N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide involves the inhibition of histone deacetylase (HDAC). This inhibition leads to the hyperacetylation of histones, which in turn affects gene expression by altering the chromatin structure. The compound specifically targets HDAC-1 and HDAC-2, causing an increase in acetylated histone H3 levels . This mechanism is crucial for its antitumor activity, as it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

4-(acetylamino)-N,N-bis(cyanomethyl)benzamide can be compared to other benzamide derivatives, such as N-acetyldinaline (CI-994). Both compounds share a similar mechanism of action as HDAC inhibitors, but this compound has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include various substituted benzamides, which also exhibit diverse biological activities and applications .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of chemical reactions, and its ability to inhibit histone deacetylase makes it a promising candidate for antitumor research. The compound’s versatility and wide range of applications highlight its importance in both academic and industrial settings.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

4-acetamido-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C13H12N4O2/c1-10(18)16-12-4-2-11(3-5-12)13(19)17(8-6-14)9-7-15/h2-5H,8-9H2,1H3,(H,16,18)

InChI Key

MCJNJXFYYDCHKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

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